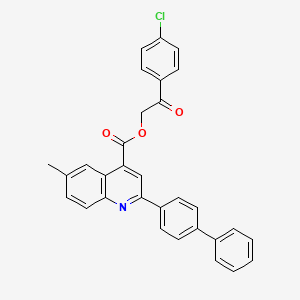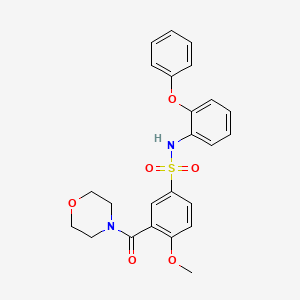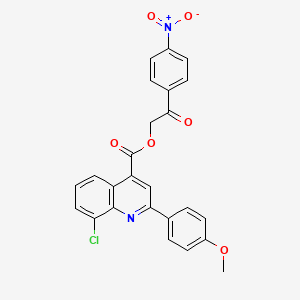![molecular formula C14H17N2O2P B15151197 Bis[amino(phenyl)methyl]phosphinic acid](/img/structure/B15151197.png)
Bis[amino(phenyl)methyl]phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[amino(phenyl)methyl]phosphinic acid is an organophosphorus compound that features a phosphinic acid functional group bonded to two amino(phenyl)methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[amino(phenyl)methyl]phosphinic acid typically involves the reaction of a phosphinic acid precursor with an appropriate amine and aldehyde. One common method is the phospha-Mannich reaction, where a P-H precursor, such as hypophosphorous acid, reacts with an aldehyde and an amine under acidic conditions . The reaction conditions often include the use of acetic acid as a solvent and catalyst, with the reaction proceeding at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[amino(phenyl)methyl]phosphinic acid can undergo various chemical reactions, including:
Oxidation: The P-H bond in the phosphinic acid group can be oxidized to form phosphonic acids.
Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product is the corresponding phosphonic acid.
Substitution: The products depend on the substituents introduced, which can vary widely based on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bis[amino(phenyl)methyl]phosphinic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other organophosphorus compounds.
Biology: It can be used to study enzyme inhibition, particularly those enzymes that interact with phosphorus-containing substrates.
Wirkmechanismus
The mechanism of action of bis[amino(phenyl)methyl]phosphinic acid involves its interaction with molecular targets, such as enzymes. The phosphinic acid group can mimic the transition state of phosphate ester hydrolysis, making it a potent inhibitor of enzymes that catalyze such reactions . This inhibition occurs through the formation of a stable complex between the enzyme and the phosphinic acid group, preventing the enzyme from interacting with its natural substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminoalkylphosphonic acids: These compounds have similar structures but contain a P-C bond instead of a P-H bond.
Phosphonic acids: These compounds have a P=O bond and are more oxidized than phosphinic acids.
Uniqueness
Bis[amino(phenyl)methyl]phosphinic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Eigenschaften
Molekularformel |
C14H17N2O2P |
|---|---|
Molekulargewicht |
276.27 g/mol |
IUPAC-Name |
bis[amino(phenyl)methyl]phosphinic acid |
InChI |
InChI=1S/C14H17N2O2P/c15-13(11-7-3-1-4-8-11)19(17,18)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2,(H,17,18) |
InChI-Schlüssel |
GDRKYOFXBSKACL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(N)P(=O)(C(C2=CC=CC=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-N-(pyridin-3-ylcarbonyl)alaninate](/img/structure/B15151117.png)
![1-(4-chlorophenyl)-4-[(E)-(2-methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B15151127.png)

![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15151147.png)
![N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15151151.png)
![N-(2,3-dimethylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15151153.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15151160.png)
![4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B15151169.png)

![N,N'-biphenyl-4,4'-diylbis[2-(dimethylamino)acetamide] (non-preferred name)](/img/structure/B15151190.png)

![N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B15151202.png)
![Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15151214.png)
![N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide](/img/structure/B15151221.png)
